2-(Benzyloxy)benzonitrile
Overview
Description
2-(Benzyloxy)benzonitrile is a chemical compound that belongs to the benzonitrile family, characterized by a benzyloxy substituent attached to the benzonitrile core structure. While the specific compound 2-(Benzyloxy)benzonitrile is not directly discussed in the provided papers, benzonitriles are a class of aromatic nitriles that have been widely studied due to their relevance in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of benzonitrile derivatives can be complex and often requires specific catalysts or conditions. For example, the synthesis of 2-(alkylamino)benzonitriles was achieved through a rhodium-catalyzed cyanation on the aryl C-H bond, using N-nitrosoarylamines as a directing group and N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanide source . This method demonstrates the potential for creating various benzonitrile derivatives through catalytic processes.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be determined using various spectroscopic techniques. For instance, the solid-state molecular structure of a related compound, (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile, was determined by X-ray diffraction . Vibrational spectral analysis using FT-IR spectroscopy and theoretical calculations performed by density functional theory (DFT) can provide insights into the molecular properties and stability of these compounds .
Chemical Reactions Analysis
Benzonitriles can undergo various chemical reactions, including photocatalytic reduction. For example, benzonitrile (PhCN) was successfully reduced to benzylamine in acidic aqueous suspensions of a palladium-loaded titanium(IV) oxide photocatalyst . This indicates that benzonitrile derivatives can participate in redox reactions, which could be relevant for the synthesis or functionalization of 2-(Benzyloxy)benzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitriles can be characterized using chromatographic and spectroscopic methods. Gas chromatography was used to determine the content of specific benzonitrile derivatives in valsartan drug substance . High-performance liquid chromatography (HPLC) was also employed to measure benzonitrile herbicides in biological specimens . These methods highlight the importance of analytical techniques in assessing the properties and concentrations of benzonitrile derivatives in various matrices.
Scientific Research Applications
- Summary of Application : “2-(Benzyloxy)benzonitrile” is used in the green synthesis of benzonitrile, a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .
- Methods of Application : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application . In this study, a novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent .
- Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
properties
IUPAC Name |
2-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHROPCMKBZZQJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366394 | |
Record name | 2-(benzyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)benzonitrile | |
CAS RN |
74511-44-7 | |
Record name | 2-(benzyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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